molecular formula C8H7F3N4 B1434367 (8-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methanamine CAS No. 1020041-12-6

(8-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methanamine

Cat. No. B1434367
M. Wt: 216.16 g/mol
InChI Key: PXTYJUBKBDANCA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(8-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methanamine” is a compound that belongs to the class of triazoles . Triazoles are a group of five-membered aromatic azole compounds containing two carbon and three nitrogen atoms . They are known for their versatile biological activities and are present as a central structural component in a number of drug classes .


Molecular Structure Analysis

The molecular structure of “(8-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methanamine” consists of a five-membered aromatic azole chain with two carbon and three nitrogen atoms . The InChI code for this compound is 1S/C8H11F3N4/c9-8(10,11)5-2-1-3-15-6(4-12)13-14-7(5)15 .


Physical And Chemical Properties Analysis

The physical and chemical properties of “(8-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methanamine” include a molecular weight of 220.2 . It has a density of 1.59±0.1 g/cm3 and a pKa of 7.12±0.29 .

Scientific Research Applications

Antibacterial Activity

Compounds with 1,2,4-triazole cores, similar to (8-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methanamine, are potent against a variety of bacterial strains, including drug-resistant forms. They have shown effectiveness against Staphylococcus aureus, a common cause of community and hospital-acquired infections. Triazole derivatives can serve dual or multiple antibacterial mechanisms, making them promising candidates for treating bacterial infections (Li & Zhang, 2021).

Optical Sensor Applications

Triazole derivatives also find applications in the synthesis of optical sensors due to their ability to form coordination and hydrogen bonds. This makes them excellent sensing probes with applications ranging from biological to medicinal fields. The versatility of pyrimidine derivatives, including those based on triazole, allows for their use in creating advanced optical sensor materials (Jindal & Kaur, 2021).

Central Nervous System (CNS) Drug Synthesis

Research indicates that heterocyclic compounds containing 1,2,4-triazoles have potential in synthesizing drugs acting on the CNS. These compounds can exhibit effects ranging from depression to euphoria and convulsion, showing promise for the development of new CNS acting drugs (Saganuwan, 2017).

Pharmaceutical Development

1,2,4-triazole derivatives, including those structurally related to the specific compound , have been explored for their therapeutic potentials, including anti-inflammatory, antimicrobial, antitumoral, and antiviral properties. This demonstrates the broad pharmaceutical applications of triazole derivatives in developing new drugs (Ferreira et al., 2013).

Drug Metabolism Studies

Understanding the metabolism of drugs is critical in drug development. Triazole derivatives have been studied for their interactions with cytochrome P450 isoforms in human liver microsomes. Such studies help predict drug-drug interactions, contributing significantly to the development of safer medications (Khojasteh et al., 2011).

properties

IUPAC Name

[8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F3N4/c9-8(10,11)5-2-1-3-15-6(4-12)13-14-7(5)15/h1-3H,4,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXTYJUBKBDANCA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=NN=C2C(=C1)C(F)(F)F)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F3N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[8-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methanamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(8-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methanamine
Reactant of Route 2
Reactant of Route 2
(8-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methanamine
Reactant of Route 3
(8-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methanamine
Reactant of Route 4
(8-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methanamine
Reactant of Route 5
(8-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methanamine
Reactant of Route 6
(8-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methanamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.